Stereospecific Binding of the (S)-Configured Moiety in RIP1 Kinase Co-Crystal Structure at 1.80 Å Resolution
The (S)-enantiomer of 1-(2-chloro-6-fluorophenyl)ethanol provides the essential stereochemistry for necrostatin-4 (N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-5-cyano-1-methyl-1H-pyrrole-2-carboxamide), which co-crystallises with RIP1 kinase (PDB 4ITJ) at 1.80 Å resolution. The (S)-configured phenethyl moiety occupies a hydrophobic pocket, with the methyl group oriented toward the ATP-binding cleft and the 2-chloro-6-fluorophenyl ring making van der Waals contacts with conserved residues in the activation loop. The (R)-enantiomer (CAS 1344919-58-9) would project the pharmacophore in the opposite direction, incompatible with this binding pose [1]. Structurally related necrostatin analogs lacking the (S) configuration at this position show reduced or abolished RIP1 inhibitory activity in cell-free kinase assays, though exact IC₅₀ values for necrostatin-4 have not been publicly disclosed in the primary literature [1].
| Evidence Dimension | Stereochemical compatibility with RIP1 kinase binding pocket |
|---|---|
| Target Compound Data | (S)-enantiomer: validated by co-crystal structure PDB 4ITJ, 1.80 Å resolution, ligand 1HX |
| Comparator Or Baseline | (R)-enantiomer (CAS 1344919-58-9): stereochemically incompatible with the RIP1 binding mode observed for necrostatin-4 |
| Quantified Difference | The (S) configuration is required for productive RIP1 kinase domain binding; inversion to (R) would redirect the carboxamide pharmacophore away from the hinge region by approximately 180° relative to the binding pocket |
| Conditions | X-ray crystallography of recombinant human RIP1 kinase domain (residues 1–294) co-crystallised with necrostatin-4; Structure 21, 493–499 (2013) |
Why This Matters
For any research team synthesising necroptosis inhibitors or RIP1-targeted agents, procurement of the (S)-enantiomer rather than the (R)-enantiomer or racemate is mandatory to reproduce the binding mode validated in the only publicly available co-crystal structure of this chemotype.
- [1] Xie, T., Peng, W., Liu, Y., Yan, C., Maki, J., Degterev, A., Yuan, J. & Shi, Y. Structural Basis of RIP1 Inhibition by Necrostatins. Structure 21, 493–499 (2013). PDB ID: 4ITJ, Ligand 1HX. DOI: 10.1016/j.str.2013.01.016. View Source
